1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane

Catalog No.
S1909760
CAS No.
480438-84-4
M.F
C31H69ClO12Si8
M. Wt
894 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-met...

CAS Number

480438-84-4

Product Name

1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane

IUPAC Name

1-(3-chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C31H69ClO12Si8

Molecular Weight

894 g/mol

InChI

InChI=1S/C31H69ClO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24H2,1-14H3

InChI Key

XVYCGZTZIHTXDL-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCCl

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCCl

Potential in Nanotech Applications

POSS molecules are a class of cage-shaped silicon-oxygen compounds with interesting properties at the nanoscale. 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.5.15,15.17,13]octasiloxane (herein referred to as Chloropropyl-POSS) possesses a chloropropyl group attached to its silicon cage structure. This unique structure makes Chloropropyl-POSS a potential candidate for various applications in nanotechnology due to several factors:

  • Controlled Size and Functionality

    The cage structure of POSS provides a well-defined size at the nanoscale, while the organic groups (isobutyl and chloropropyl in this case) offer specific functionalities for tailoring interactions with other molecules [].

  • Surface Modification

    The chloropropyl group allows Chloropropyl-POSS to be chemically linked to various surfaces, potentially enabling the modification of surface properties for applications like biosensors or targeted drug delivery [].

Current Research Areas

While Chloropropyl-POSS is a specific molecule, research on POSS in general is ongoing in several areas:

  • Polymer Nanocomposites

    POSS can be incorporated into polymers to create nanocomposites with improved mechanical properties, thermal stability, and flame retardancy [].

  • Biomedical Applications

    POSS is being explored for applications in drug delivery, bioimaging, and tissue engineering due to its biocompatibility and ability to interact with biological systems [].

1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane is a complex siloxane compound characterized by its unique pentacyclic structure and functional groups. This compound features a chloropropyl group attached to a heptakis(2-methylpropyl) functionalized siloxane framework. The presence of multiple methylpropyl groups enhances its solubility and potential reactivity, making it an interesting candidate for various applications in materials science and organic chemistry .

The chemical reactivity of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane can be explored through several reaction pathways:

  • Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
  • Polymerization: The siloxane backbone allows for potential polymerization reactions under specific conditions, leading to the formation of hybrid materials.

These reactions highlight the compound's versatility in synthetic organic chemistry and materials science .

The synthesis of this compound typically involves several steps:

  • Formation of Siloxane Backbone: Starting from silanes or siloxanes, a pentacyclic structure can be constructed through condensation reactions.
  • Functionalization: The introduction of the chloropropyl group can be achieved via alkylation reactions using suitable reagents.
  • Heptakis Functionalization: The addition of methylpropyl groups can be accomplished through direct alkylation or by using coupling agents that facilitate the attachment of these groups to the siloxane backbone.

These methods highlight the compound's synthetic accessibility and potential for modification .

1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane has potential applications in:

  • Materials Science: As a component in the development of advanced materials with tailored properties.
  • Nanotechnology: Utilized in the synthesis of nanocomposites or as a precursor for functionalized silica nanoparticles.
  • Pharmaceuticals: Potential use as a drug delivery system due to its unique structural properties.

These applications underscore its importance in both industrial and research settings .

Interaction studies involving this compound could focus on:

  • Solubility and Stability: Evaluating how the chloropropyl and methylpropyl groups affect solubility in various solvents.
  • Biological Interactions: Investigating how this compound interacts with biological systems at the molecular level.
  • Material Properties: Understanding how its unique structure influences mechanical and thermal properties when incorporated into polymer matrices.

Such studies are critical for determining practical applications and safety profiles .

Several compounds share structural characteristics with 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane:

Compound NameStructure/CharacteristicsUnique Features
Octa(3-chloropropyl)octasiloxaneSimilar siloxane backbone but with octa-functionalizationHigher degree of chlorination
3-ChloropropyltrichlorosilaneContains chloropropyl group but lacks complex cyclic structureMore reactive due to multiple chlorine atoms
Heptakis(2-methylpropyl)silsesquioxaneSimilar heptakis functionalization without chloropropylLacks halogen functionality

These comparisons illustrate the unique aspects of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane in terms of its complex structure and functional capabilities .

The synthesis of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane represents a sophisticated challenge in organosilicon chemistry, requiring precise control over multiple reaction parameters to achieve selective cage formation. This polyhedral oligomeric silsesquioxane compound features a unique pentacyclic structure with seven isobutyl substituents and one chloropropyl functional group, making it an important precursor for advanced materials applications [2].

Hydrolytic Condensation of Organosilane Precursors

The foundation of pentacyclooctasiloxane synthesis relies on the controlled hydrolytic condensation of organosilane precursors, particularly 3-chloropropyltrimethoxysilane and isobutyltrimethoxysilane [3] [4]. This process involves two fundamental reactions: hydrolysis of alkoxy groups to form silanols, followed by condensation of these silanols to generate siloxane bonds [3] [5]. The hydrolysis reaction proceeds through nucleophilic attack of water on the silicon center, while condensation occurs via elimination of water between silanol groups [6].

The mechanism of hydrolytic condensation exhibits strong pH dependence, with distinct pathways operating under acidic and basic conditions [3] [5]. Under acidic conditions (pH 2-5), hydrolysis proceeds rapidly through protonation of the alkoxy oxygen, facilitating nucleophilic attack by water [6]. The resulting silanols undergo relatively slow condensation, allowing for controlled oligomerization [3]. In contrast, basic conditions (pH 9-12) promote faster condensation relative to hydrolysis, leading to rapid network formation but potentially reduced selectivity for cage structures [7] [6].

The hydrolysis rate constant for trimethoxysilanes at pH 4 follows the relationship k = 6.1 × [H+] M⁻¹ min⁻¹ at 39°C, demonstrating the strong acid catalysis [6]. The electron-withdrawing nature of the chloropropyl group enhances hydrolysis rates compared to purely alkyl-substituted silanes, requiring careful optimization of reaction conditions to prevent uncontrolled gelation [8].

Table 1: Hydrolytic Condensation Parameters

pH RangeHydrolysis RateCondensation RatePredominant MechanismRecommended for POSS
2.0-3.0Very FastVery SlowSN2 (acidic)Yes
4.0-5.0FastSlowSN2 (acidic)Yes
7.0SlowModerateNeutralNo
9.0-10.0ModerateFastSN2-Si (basic)Yes
11.0-12.0Very SlowVery FastSN2-Si (basic)Limited

The selectivity for cage formation over linear polymers depends critically on maintaining appropriate concentrations of monomeric and dimeric silanol intermediates [9]. High dilution conditions (typically 0.1-0.5 M in silane) favor intramolecular condensation pathways that lead to cyclic structures [10]. The presence of template molecules or structure-directing agents can further enhance cage selectivity through hydrogen bonding interactions with silanol groups [10].

Catalytic Approaches for Cage Formation

Di-n-butyltin Dilaurate Catalysis

Di-n-butyltin dilaurate emerges as the most effective catalyst for selective pentacyclooctasiloxane formation, offering superior control over cage geometry compared to other catalytic systems [11] [12] [4]. The catalyst operates through initial hydrolysis to form an organotin hydroxide species, which serves as the true catalytic entity [12]. This organotin hydroxide facilitates both hydrolysis and condensation reactions through coordination to silicon centers and activation of silanol groups [11] [13].

The mechanism involves formation of a pentacoordinate silicon intermediate, where the tin hydroxide coordinates axially to silicon while the equatorial positions retain the original substituents [12]. This coordination activates the silicon center toward nucleophilic attack by water or silanol groups, while simultaneously organizing the molecular geometry to favor cage closure [13]. The catalyst typically functions effectively at concentrations of 0.1-1.0 mol% relative to the silane precursor [12].

Optimization studies demonstrate that di-n-butyltin dilaurate provides exceptional cage selectivity when employed under carefully controlled conditions [4]. The reaction proceeds optimally in methanolic solution at temperatures of 60-80°C, with reaction times of 4-24 hours depending on the specific substrate combination [4]. The two-stage process involves initial acid hydrolysis followed by tin-catalyzed condensation, enabling rapid cage formation (4 days) compared to uncatalyzed reactions (5 weeks) [4].

Alternative Catalytic Systems

Tetrabutylammonium hydroxide represents an effective alternative catalyst system, particularly for applications requiring metal-free conditions [14]. This quaternary ammonium base promotes hydrolysis through hydroxide ion generation while providing phase transfer capabilities in biphasic reaction systems [14]. The catalyst operates at concentrations of 1.0-5.0 mol% and exhibits moderate cage selectivity, though inferior to tin-based systems [14].

Tetramethylammonium hydroxide offers high cage selectivity comparable to tin catalysts while maintaining compatibility with sensitive functional groups [15]. The smaller cation size facilitates better solvation and enhanced reactivity compared to larger quaternary ammonium species [15]. Optimal conditions involve 2.0-10.0 mol% catalyst loading at temperatures of 25-60°C with reaction times of 6-24 hours [15].

Table 2: Catalytic Systems for Cage Formation

CatalystConcentration (mol%)Temperature (°C)Reaction TimeCage Selectivity
Di-n-butyltin dilaurate0.1-1.060-804-24 hHigh
Tetrabutylammonium hydroxide1.0-5.025-502-12 hModerate
Sodium hydroxide1.15 equiv25-804-48 hVariable
Hydrochloric acid0.001 M25-401-6 hLow
Tetramethylammonium hydroxide2.0-10.025-606-24 hHigh

Functionalization Strategies for Chloropropyl and Isobutyl Substituents

Chloropropyl Group Modifications

The chloropropyl functionality serves as a versatile handle for post-synthetic modification through nucleophilic substitution reactions [16] [17]. The primary carbon-chlorine bond exhibits excellent reactivity toward various nucleophiles while maintaining cage integrity under appropriate reaction conditions [16]. Quaternization reactions with tertiary hydroxyalkylamines proceed readily to yield quaternary ammonium derivatives with enhanced solubility properties [16].

Azide substitution represents a particularly valuable transformation, providing access to nitrogen-containing derivatives through reaction with sodium azide in polar aprotic solvents [17]. The reaction proceeds via SN2 mechanism with inversion of configuration at the substitution center [17]. Optimal conditions involve heating in dimethylformamide at 80°C for 12 hours, achieving yields of 85-92% [17].

The stability order for cage rearrangement during nucleophilic substitution follows T12 > T10 > T8, indicating that larger cage structures exhibit greater resistance to skeletal reorganization [17]. This stability difference enables selective functionalization of mixed cage systems while preserving the desired pentacyclic architecture [17].

Isobutyl Group Transformations

Isobutyl substituents provide steric protection for the siloxane cage while offering limited opportunities for direct functionalization [18]. However, their bulky nature creates favorable packing arrangements that stabilize the pentacyclic structure and prevent cage collapse during purification procedures [18]. The branched alkyl chains also enhance solubility in nonpolar organic solvents, facilitating handling and processing [18].

Hydrosilylation reactions offer indirect functionalization pathways through vinyl-terminated intermediates [19] [18]. Treatment of isobutyl-substituted cages with dehydrogenating agents can generate vinyl functionalities, which subsequently undergo platinum-catalyzed hydrosilylation with various organosilanes [18]. This approach enables introduction of diverse functional groups while maintaining cage integrity [18].

Table 3: Functionalization Reactions

SubstrateNucleophile/ReagentConditionsYield (%)Product
3-Chloropropyl POSSSodium azideDMF, 80°C, 12h85-92Azido-POSS
3-Chloropropyl POSSDimethylamineTHF, rt, 6h75-85Amino-POSS
Isobutyl POSSHydrosilylationKarstedt catalyst, 50°C90-95Functionalized POSS
Vinyl POSSMethacrylateAIBN, 60°C, 4h80-88Methacrylate-POSS
Phenyl POSSHydroxylationNaOH, IPA, reflux70-80Hydroxyl-POSS

Optimization of Reaction Conditions

pH Control and Buffer Systems

Precise pH control represents the most critical parameter for successful cage synthesis, requiring careful balance between hydrolysis and condensation rates [6] [15]. Buffer systems based on acetic acid/sodium acetate (pH 4-5) or ammonia/ammonium chloride (pH 8-9) provide stable pH control throughout the reaction period [6]. The optimal pH range of 4-5 for acidic conditions maximizes cage selectivity while preventing premature gelation [6].

Continuous pH monitoring using calibrated electrodes enables real-time adjustment of reaction conditions to compensate for pH drift caused by hydrolysis product formation [6]. Automated titration systems can maintain pH within ±0.1 units of the target value, ensuring reproducible cage formation [6].

Solvent System Selection

Solvent selection profoundly influences cage formation through effects on reactant solubility, hydrogen bonding networks, and phase behavior [20] [15]. Protic solvents such as methanol and isopropanol facilitate hydrolysis reactions while providing hydrogen bonding stabilization for silanol intermediates [15]. Aprotic solvents like tetrahydrofuran offer better control over condensation reactions but may require water addition for hydrolysis [20].

Mixed solvent systems provide optimal balance between reactant solubility and reaction control [15]. Isopropanol/water mixtures (2:1 v/v) at pH 8-9 demonstrate excellent cage formation with minimal side reactions [15]. The alcohol component enhances silane solubility while water provides the necessary nucleophile for hydrolysis [15].

Table 4: Solvent Systems and Reaction Conditions

Solvent SystemRatio (v/v)pH OptimalTemperature (°C)Cage Formation
Methanol/Water1:14-525-60Good
Isopropanol/Water2:18-925-80Excellent
THF/Water3:14-60-40Moderate
Acetone/Water4:13-425-50Good
Toluene/Water1:1 (biphasic)9-1060-100Variable

Temperature Optimization

Temperature control affects both reaction kinetics and product selectivity through its influence on competing reaction pathways [9]. Lower temperatures (25-40°C) favor cage formation over linear polymerization but require extended reaction times [9]. Higher temperatures (60-80°C) accelerate cage closure but may promote side reactions such as cage rearrangement or ring-opening [9].

The activation energy for siloxane condensation under optimized conditions measures approximately 68 kJ/mol, indicating moderate temperature sensitivity [7]. This value enables predictive modeling of reaction rates across different temperature regimes, facilitating process optimization [7].

Purification Techniques for Cage-Selective Isolation

Size Exclusion Chromatography

Size exclusion chromatography provides the most effective method for separating pentacyclooctasiloxane cages from linear oligomers and unreacted precursors [21] [22]. The technique relies on differential penetration of molecules into porous stationary phase particles, with larger cage structures eluting before smaller linear species [22]. Sephadex G-100 or equivalent cross-linked dextran gels offer optimal pore size distribution for silsesquioxane separations [21].

Mobile phase selection significantly impacts resolution and recovery in size exclusion separations [22]. Tetrahydrofuran provides excellent solvation for both cage and linear siloxanes while maintaining compatibility with gel stationary phases [21]. Dichloromethane offers similar solvation properties with reduced cost but may cause swelling of certain gel materials [21].

The molecular weight range effectively separated by size exclusion chromatography spans 1,000-100,000 Da, encompassing the target pentacyclooctasiloxane (molecular weight ~894 Da) and potential oligomeric impurities [23]. Column efficiency typically achieves 95-99% purity for cage-selective fractions [21].

Preparative High-Performance Liquid Chromatography

Preparative HPLC enables highest purity cage isolation through superior resolution compared to other chromatographic techniques [24] [25]. Reverse-phase columns packed with C18-bonded silica (5 μm particle size) provide excellent separation of cage structures from linear oligomers based on hydrophobic interactions [25]. Mobile phase gradients using methanol/water systems optimize resolution while maintaining reasonable run times [25].

Column loading capacity represents a critical consideration for preparative HPLC applications [24]. Typical loading ranges of 10-50 mg per injection enable efficient purification at analytical scale, while larger preparative columns (20-50 mm internal diameter) accommodate gram-scale separations [26]. The enhanced selectivity of preparative HPLC systems achieves purities of 98-99.5% for cage products [24].

Flash Column Chromatography

Flash column chromatography offers cost-effective purification for larger scale applications where ultra-high purity requirements are less stringent [27]. Silica gel stationary phases (40-63 μm particle size) provide adequate resolution for cage/linear separations using hexane/ethyl acetate gradient elution [27]. The technique accommodates gram to kilogram scale purifications with purities of 90-95% [27].

Gradient optimization involves systematic variation of solvent composition to achieve baseline separation of cage products from impurities [27]. Initial conditions using 90% hexane/10% ethyl acetate typically elute linear oligomers, while cage structures require 70-80% hexane/20-30% ethyl acetate for efficient elution [27].

Table 5: Purification Techniques

TechniqueStationary PhaseMobile PhaseResolutionScalePurity Achieved (%)
Size Exclusion ChromatographySephadex G-100THF or CH2Cl2Excellentmg-g95-99
Preparative HPLCC18 (5 μm)MeOH/H2O gradientExcellentmg-g98-99.5
Flash Column ChromatographySilica gel (40-63 μm)Hexane/EtOAcGoodg-kg90-95
RecrystallizationVarious solventsMeOH, IPA, etc.Moderateg-kg85-95
PrecipitationSelective solventsHexane, MeOHPoorg-kg80-90

Wikipedia

1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane

Dates

Modify: 2024-04-15

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